molecular formula C7H12O3 B14603950 Methyl 5-methoxypent-3-enoate CAS No. 58185-66-3

Methyl 5-methoxypent-3-enoate

Cat. No.: B14603950
CAS No.: 58185-66-3
M. Wt: 144.17 g/mol
InChI Key: FDSQFSDKVOLLOB-UHFFFAOYSA-N
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Description

Methyl 5-methoxypent-3-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C7H12O3 and is known for its unique structure, which includes a methoxy group and a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxypent-3-enoate can be synthesized through various methods. One common method involves the esterification of 5-methoxypent-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxypent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-methoxypent-3-enoic acid

    Reduction: 5-methoxypent-3-en-1-ol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Methyl 5-methoxypent-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methoxypent-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy group and double bond also play roles in its reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: Another ester with a pleasant odor, used in flavorings.

    Ethyl acetate: A common ester used as a solvent in various applications.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but with a different aromatic group.

Uniqueness

Methyl 5-methoxypent-3-enoate is unique due to its specific structure, which includes a methoxy group and a double bond. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other esters may not be suitable.

Properties

CAS No.

58185-66-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 5-methoxypent-3-enoate

InChI

InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h3-4H,5-6H2,1-2H3

InChI Key

FDSQFSDKVOLLOB-UHFFFAOYSA-N

Canonical SMILES

COCC=CCC(=O)OC

Origin of Product

United States

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